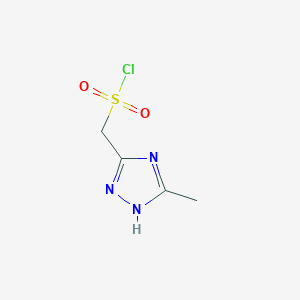

(5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C4H6ClN3O2S |

|---|---|

Molecular Weight |

195.63 g/mol |

IUPAC Name |

(5-methyl-1H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C4H6ClN3O2S/c1-3-6-4(8-7-3)2-11(5,9)10/h2H2,1H3,(H,6,7,8) |

InChI Key |

LJVTVIYDPGHJJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with methanesulfonyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted triazole derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

(5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride, a chemical compound with the molecular formula C4H6ClN3O2S and a molecular weight of 195.63 g/mol, has diverse applications in scientific research, including uses as a building block in synthesizing complex molecules, pharmaceuticals, and agrochemicals . It is also used in studying enzyme inhibition and as a probe in biochemical assays.

Scientific Research Applications

(5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride serves as a versatile building block in organic synthesis.

- Chemistry It is employed in creating complex molecules, such as pharmaceuticals and agrochemicals.

- Biology The compound is used in enzyme inhibition studies and biochemical assays. Its mechanism involves interacting with molecular targets like enzymes and receptors, inhibiting enzyme activity by binding to active sites and blocking substrate access.

- Industry It is utilized in producing specialty chemicals and materials with unique properties.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions Reacts with nucleophiles to create substituted triazole derivatives.

- Oxidation and Reduction Can be oxidized or reduced under specific conditions to produce different products.

- Condensation Reactions Participates in condensation reactions with carbonyl compounds to form new heterocyclic structures.

Common reagents for these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide, typically under controlled temperatures and pressures for optimal yields. The major products are various substituted triazole derivatives, useful in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride with key analogs:

Key Research Findings

Reactivity in Substitution Reactions :

The methanesulfonyl chloride group in the target compound acts as a superior leaving group compared to thioethers (e.g., ) but is less electrophilic than triazole-3-sulfonyl chloride () due to the methylene spacer. This spacer reduces steric hindrance during nucleophilic attacks, enabling efficient mesylation of alcohols in multi-step syntheses (e.g., in P97 inhibitors, ).

However, it may slightly reduce reaction rates in crowded environments .

Synthetic Utility :

Unlike thioether-linked triazoles (), the target compound’s sulfonyl chloride group enables direct coupling with amines to form sulfonamides, a common motif in protease inhibitors and kinase blockers. Its methyl group also mitigates undesired ring-opening reactions observed in unsubstituted triazoles .

Stability Considerations : The compound’s stability under anhydrous conditions is comparable to other sulfonyl chlorides but requires careful handling to avoid hydrolysis. The methylene bridge slightly increases hydrolytic resistance compared to direct SO₂Cl attachment ().

Biological Activity

(5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula CHClNOS and a molecular weight of 195.63 g/mol. This compound is notable for its diverse biological activities and applications in medicinal chemistry, particularly in the synthesis of pharmaceutical agents and agrochemicals.

The synthesis of (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with methanesulfonyl chloride in the presence of a base such as potassium carbonate. This method allows for efficient production at both laboratory and industrial scales.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 195.63 g/mol |

| IUPAC Name | (5-methyl-1H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

| InChI | InChI=1S/C4H6ClN3O2S/c1-3... |

The biological activity of (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It acts as an enzyme inhibitor by binding to active sites, thereby preventing substrate access and catalytic activity. This mechanism is crucial for its applications in biochemical assays and enzyme inhibition studies.

Biological Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit various promising biological properties, including:

- Antibacterial Activity : Compounds similar to (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride have shown efficacy against bacterial strains.

- Antiviral Properties : Some triazole derivatives have demonstrated antiviral activities in vitro.

- Anticancer Potential : Studies have indicated that triazole derivatives can inhibit cancer cell proliferation. For instance, certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines .

Case Studies

Several studies highlight the biological applications of (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride:

- Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival. The inhibition was quantified using IC50 values indicating significant potency against target enzymes .

- Cytotoxicity Assays : In vitro assays revealed that derivatives based on this compound exhibited cytotoxic effects on various cancer cell lines. For example, one study reported IC50 values ranging from 0.24 to 14.74 µM depending on the structural modifications made to the triazole ring .

- Antimicrobial Testing : The compound has been tested against several bacterial strains where it exhibited notable antibacterial activity, suggesting potential use in treating infections .

Q & A

Q. What are the recommended synthetic routes for (5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride, and how can reaction conditions be optimized?

The compound can be synthesized via sulfonation of the triazole precursor using chlorosulfonic acid or via the Thiourea/NCBSI/HCl system, which enables efficient conversion of alkyl halides to sulfonyl chlorides . Key optimization parameters include:

- Temperature : Maintain 0–5°C during sulfonation to avoid side reactions.

- Solvent : Use anhydrous dichloromethane or chloroform to stabilize reactive intermediates.

- Stoichiometry : A 1:1.2 molar ratio of triazole precursor to chlorosulfonic acid ensures complete conversion .

Post-synthesis, purify via recrystallization (e.g., using ethyl acetate/hexane) and validate purity via HPLC or TLC.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

- 1H/13C NMR : Look for the sulfonyl chloride group’s characteristic deshielding effects (e.g., δ ~4.7 ppm for –SO2Cl adjacent to triazole in 1H NMR) .

- IR Spectroscopy : Confirm the S=O stretch at ~1360–1180 cm⁻¹ and C–Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+ for C5H7ClN3O2S, expected m/z 220.01).

If data conflicts (e.g., unexpected splitting in NMR), cross-validate with X-ray crystallography (see Advanced Questions ) or repeat experiments under anhydrous conditions to rule out hydrolysis .

Q. How should researchers safely handle this compound given its reactivity?

- Storage : Keep under inert gas (argon) at –20°C to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and a fume hood due to its sulfonyl chloride group’s lachrymatory and corrosive properties .

- Deactivation : Quench residual compound with ice-cold sodium bicarbonate solution to neutralize HCl byproducts .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the compound’s structure, and how can SHELX refine challenging data?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Prefer synchrotron sources for weakly diffracting crystals.

- Refinement in SHELXL : Apply TWIN/BASF commands if twinning is observed. For disordered sulfonyl groups, use PART/SUMP restraints .

- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. How can this compound be leveraged in multi-step syntheses of bioactive derivatives?

- Sulfonamide Formation : React with amines (e.g., primary aryl amines) in THF at –10°C to form sulfonamides, a common pharmacophore .

- Nucleophilic Substitution : Use its –SO2Cl group to link to heterocycles (e.g., pyridines) for kinase inhibitor development .

- Click Chemistry : Couple with alkyne-functionalized biomolecules via CuAAC reactions, monitored by in situ FTIR to track reaction progress .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

- QSAR Modeling : Use Gaussian09 with B3LYP/6-31G(d) to calculate electrophilicity indices (e.g., local softness at the sulfur atom) .

- Molecular Docking : Dock into protease active sites (e.g., SARS-CoV-2 Mpro) using AutoDock Vina, focusing on hydrogen bonds with His41/Cys145 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, using CHARMM36 force fields for sulfonyl chloride parameters .

Q. How can contradictory spectral or crystallographic data be systematically addressed?

- Case Example : If X-ray data suggests planar triazole geometry but DFT predicts slight puckering:

- Resolution : Apply Hirshfeld surface analysis to identify intermolecular forces distorting the structure .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.